2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride
Description
Structure and Key Features:
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is a benzothiazole derivative substituted with a difluoromethyl group at position 2 and an amine group at position 7, forming a hydrochloride salt. The difluoromethyl group (-CF₂H) introduces electron-withdrawing effects, enhancing metabolic stability and modulating the compound’s basicity by reducing the pKa of the amine group . The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical formulation.
Pharmacological Relevance: Benzothiazoles are privileged scaffolds in drug discovery due to their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazol-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2S.ClH/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8;/h1-3,7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSMCCMPQLIOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride typically involves the introduction of a difluoromethyl group to the benzothiazole core. One common method is the reaction of 2-aminobenzothiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride, as effective antimicrobial agents. These compounds exhibit broad-spectrum antibacterial activity against various strains, including multidrug-resistant bacteria.
Case Study: Antibacterial Efficacy
A series of benzothiazole-based compounds were evaluated for their antibacterial properties. The lead compound demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's favorable solubility and selectivity for bacterial topoisomerases were noted, indicating its potential as a therapeutic agent against resistant bacterial infections .
Antitubercular Properties
This compound has also shown promise in the treatment of tuberculosis. Research indicates that derivatives of 2-aminothiazoles possess strong bactericidal activity against Mycobacterium tuberculosis, with low cytotoxicity towards human cells.
Case Study: Structure-Activity Relationship
In a systematic study, various analogues of 2-aminothiazole were synthesized and tested for their antitubercular activity. The results revealed that modifications to the thiazole core significantly influenced the compounds' efficacy. Notably, some derivatives exhibited high selectivity against mycobacterial efflux pumps, which is crucial for overcoming drug resistance .
Anticancer Applications
The anticancer potential of this compound has been explored through various in vitro studies. Compounds within this chemical class have been found to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study focused on synthesizing benzothiazole derivatives for their anticancer properties reported significant activity against estrogen receptor-positive breast cancer cells (MCF7). The most active compounds were identified through Sulforhodamine B assays, demonstrating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical properties of 2-(difluoromethyl)benzo[d]thiazol-7-amine hydrochloride with similar compounds:
Key Observations :
- Fluorine vs. Chlorine/Bromine : Fluorine substituents (e.g., -F, -CF₂H) improve bioavailability and reduce metabolic degradation compared to bulkier halogens like bromine . However, bromine may enhance binding affinity in hydrophobic pockets .
- Amine Modifications : The hydrochloride salt in the target compound increases solubility, whereas free amines (e.g., in 4-bromo-7-fluoro analog) may require formulation adjustments for drug delivery.
Metabolic Stability :
- The difluoromethyl group in the target compound resists oxidative metabolism better than methyl or chlorinated groups, as shown in fluorine-containing pharmaceuticals .
Biological Activity
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, benzothiazole derivatives often target DprE1, an enzyme critical in mycobacterial cell wall biosynthesis, demonstrating potential as anti-tubercular agents .
- Cell Cycle Arrest and Apoptosis : Research indicates that certain benzothiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as AKT and ERK . This suggests that this compound may similarly affect these pathways.
- Antimicrobial Activity : Benzothiazole compounds have been reported to exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a compound structurally related to this compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
Antitubercular Activity
Benzothiazole derivatives have shown promise as antitubercular agents. Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, revealing effective bactericidal activity .
| Compound | MIC (μg/mL) | Selectivity |
|---|---|---|
| 7a | 0.5 | High |
| 7g | 0.8 | Moderate |
Case Studies
- Study on Anticancer Activity : A recent study synthesized novel benzothiazole derivatives and evaluated their effects on A431 and A549 cells. The active compound exhibited significant inhibition of proliferation and induced apoptosis through modulation of the AKT/ERK pathways .
- Antitubercular Evaluation : Another investigation focused on the synthesis of 2-aminothiazoles as potential antitubercular agents. The study found that specific derivatives showed strong bactericidal activity against M. tuberculosis, highlighting their therapeutic potential in treating tuberculosis .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)benzo[d]thiazol-7-amine hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multistep reactions starting with halogenated aniline precursors. For example, a Friedel-Crafts acylation or nucleophilic substitution may introduce the difluoromethyl group. Key steps include:
- Intermediate formation : Reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride under reflux to yield halogenated intermediates (e.g., 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole) .
- Characterization : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to monitor purity (>95%) and NMR (e.g., singlet at 8.4 ppm for –NH in CDCl3) to confirm structural integrity .
Q. How do fluorinated substituents influence the physicochemical properties of this compound?
Methodological Answer: Fluorination reduces basicity of adjacent amines via inductive effects, enhancing metabolic stability and bioavailability. The difluoromethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to non-fluorinated analogs, as shown in comparative studies using reversed-phase HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardized protocols include:
- Dose-response curves : Test across a wide concentration range (nM–μM) to account for solubility limits.
- Control experiments : Use known HDAC6 inhibitors (e.g., tubastatin A) to validate assay systems .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies .
Q. What strategies are recommended for analyzing the stereoelectronic effects of the difluoromethyl group on target binding?
Methodological Answer:
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with HDAC6, focusing on fluorine’s van der Waals radii and electrostatic potential .
- Crystallography : Co-crystallize the compound with HDAC6 (PDB ID: 5EDU) to observe direct fluorine-protein contacts .
- SAR studies : Compare activity of difluoromethyl analogs with monofluorinated or non-fluorinated derivatives .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Solvent selection : Replace THF with dimethylacetamide (DMAc) for higher solubility of intermediates, improving yields from 76% to >85% .
- Catalysis : Introduce Pd(OAc)2 in Suzuki-Miyaura coupling for aryl group introduction, reducing side-product formation .
- Process monitoring : Use inline FTIR to track reaction progression and adjust stoichiometry dynamically .
Data Analysis & Experimental Design
Q. What analytical techniques are critical for confirming the hydrochloride salt form?
Methodological Answer:
Q. How should researchers design stability studies under physiological conditions?
Methodological Answer:
- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Degradation analysis : Use LC-MS to identify hydrolytic byproducts (e.g., loss of difluoromethyl group at m/z 210.1) .
Conflict Resolution in Literature
Q. Why do some studies report potent HDAC6 inhibition while others show negligible activity?
Methodological Answer:
- Assay variability : HDAC6 fluorogenic assays (e.g., Boc-Lys(Ac)-AMC substrate) may differ in substrate concentration or enzyme purity. Cross-validate with Western blotting for acetylated α-tubulin .
- Compound stability : Pre-test compound integrity in assay buffer via LC-MS to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
